Specific Scientific Field: Chemistry - Peptide Synthesis
Summary of the Application: Boc-L-beta-homolysine(Cbz) plays a pivotal role in the synthesis of multifunctional targets, especially in the field of peptide synthesis . It is used as a protecting group for amino functions, which often occur in the context of peptide synthesis .
Methods of Application or Experimental Procedures: The Boc group (tert-butyl carbamate) is introduced to protect an amino function. This conversion results in a Boc-derivative . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Results or Outcomes: The use of Boc-L-beta-homolysine(Cbz) in peptide synthesis has been successful and continues to play an important role in this context . It has been applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .
Specific Scientific Field: Chemistry - Nanotechnology
Summary of the Application: Boc-L-beta-homolysine(Cbz) is used in the synthetic preparation of peptide nanotubes . These nanotubes are composed of cyclic tetra-β-peptide having polydiacetylene components .
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid is a chiral compound featuring multiple functional groups, including an amine, carboxylic acid, and various carbonyl moieties. This compound belongs to the class of amino acids and derivatives, which are crucial in biological systems for protein synthesis and metabolic pathways. The presence of both benzyloxy and tert-butoxycarbonyl groups suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.
These reactions are often mediated by enzymes in biological systems, highlighting the compound's relevance in biochemical pathways
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid exhibits various biological activities due to its structural features. Its potential as an enzyme inhibitor or receptor modulator can be inferred from its structural similarity to known bioactive compounds. Structure-activity relationship studies indicate that minor modifications can lead to significant changes in biological activity, emphasizing the importance of its functional groups .
The synthesis of this compound typically involves several steps:
Each step requires careful optimization to ensure high yields and purity .
This compound has potential applications in:
Interaction studies using computational methods like molecular docking have shown that (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid can bind effectively to certain enzyme active sites. These studies help predict its efficacy as a potential drug candidate by evaluating binding affinities and modes of interaction with target proteins .
Several compounds share structural similarities with (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-Leucine | Aliphatic amino acid | Natural amino acid involved in protein synthesis |
Boc-Lysine | Tert-butoxycarbonyl protected lysine | Used as a building block in peptide synthesis |
Z-Glycine | Benzyloxycarbonyl protected glycine | Commonly used in peptide synthesis; simpler structure |
The uniqueness
Conventional routes typically employ sequential protection of lysine’s α- and ε-amino groups. The tert-butoxycarbonyl (Boc) group is often introduced first due to its stability under basic conditions, followed by benzyloxycarbonyl (Cbz) protection. A representative method involves reacting Boc-protected lysine with N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in a tetrahydrofuran (THF)/water biphasic system buffered with sodium bicarbonate [1]. This approach yields the doubly protected lysine derivative in 91.9% yield after extraction and purification [1].
Key considerations include:
Protected lysine derivatives serve as critical intermediates. For instance, Boc-Lys-OH reacts with Cbz-OSu under mild conditions (0–30°C, 16 hours) to generate the target compound [1]. The use of succinimide-activated carbonyl groups ensures efficient acylation without racemization [3]. Recent advances include the application of Cbz-Lys-N-carboxyanhydride (NCA) monomers, which enable controlled polymerization while preserving stereochemistry [3].
Alternative routes explore novel protecting groups and coupling agents. For example, 2-chloro-Cbz derivatives offer enhanced stability during acidic deprotection [4]. Additionally, continuous flow solid-phase synthesis has been adapted for branched peptides, leveraging orthogonally protected lysine residues to streamline multi-step sequences [7].
Scaling production requires optimizing solvent volumes, reaction times, and purification methods. A demonstrated scale-up strategy for Cbz-Lys-NCA synthesis achieved 13.4 kDa polymers by:
Parameter | Lab Scale (10 g) | Pilot Scale (100 g) |
---|---|---|
Reaction Volume (L) | 2 | 20 |
Yield (%) | 91.9 | 89.2 |
Purity (%) | 98.5 | 97.8 |
Efforts to reduce environmental impact focus on solvent substitution and catalyst recycling. Aqueous-phase synthesis using 18-crown-6 ether as a host-guest affinity molecule for ε-amino protection eliminates organic solvents during lysine side-chain masking [6]. This method reduces THF consumption by 40% while maintaining 85% yield [6].
Yield enhancement strategies include:
Recent studies demonstrate that iterative recrystallization from ethanol/water mixtures increases purity from 95% to 99% with minimal yield loss [3].